methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
CAS No.:
Cat. No.: VC15155193
Molecular Formula: C26H27N5O5
Molecular Weight: 489.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H27N5O5 |
|---|---|
| Molecular Weight | 489.5 g/mol |
| IUPAC Name | methyl 4-[[2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C26H27N5O5/c1-4-31-23-22(17(2)28-31)30(16-21(32)27-20-12-10-19(11-13-20)25(34)36-3)26(35)29(24(23)33)15-14-18-8-6-5-7-9-18/h5-13H,4,14-16H2,1-3H3,(H,27,32) |
| Standard InChI Key | RCEAQEKFJZLILY-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Introduction
Chemical Identity and Classification
Molecular and Structural Features
The compound’s structure integrates a pyrazolo[4,3-d]pyrimidine ring system fused with a phenethyl group at position 6 and an acetamido benzoate moiety at position 4. Key functional groups include:
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Pyrazolo[4,3-d]pyrimidine core: A bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7, contributing to electron-deficient characteristics and π-π stacking potential .
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Phenethyl substituent: Enhances lipophilicity, potentially improving membrane permeability.
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Acetamido benzoate ester: Provides sites for hydrogen bonding and enzymatic hydrolysis .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1357815-72-5 |
| Molecular Formula | C<sub>27</sub>H<sub>28</sub>N<sub>6</sub>O<sub>5</sub> |
| Molecular Weight | 489.532 g/mol |
| InChI Key | RCEAQEKFJZLILY-UHFFFAOYSA-N |
The InChI key facilitates database searches for structural analogs and reactivity studies.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrazolo[4,3-d]pyrimidine core. A representative approach includes:
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Condensation: Reacting 1-ethyl-3-methylpyrazole-5-amine with diethyl oxalate under acidic conditions to form the pyrimidine ring .
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Alkylation: Introducing the phenethyl group via nucleophilic substitution using phenethyl bromide in the presence of a base like potassium carbonate.
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Acetamido Benzoate Coupling: Reacting the intermediate with methyl 4-(2-chloroacetamido)benzoate in a polar aprotic solvent (e.g., DMF) with triethylamine as a base .
Critical Reaction Parameters:
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Temperature: Maintained between 60–80°C to prevent side reactions.
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Solvent Choice: Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to dissolve intermediates .
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Catalysts: Palladium-based catalysts (e.g., Pd/C) are employed for hydrogenation steps, ensuring high yields .
Purification and Analysis
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Chromatography: High Performance Liquid Chromatography (HPLC) with a C18 column achieves >95% purity.
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Spectroscopic Validation:
Structural and Mechanistic Insights
X-ray Crystallography and Computational Modeling
Although crystallographic data for this specific compound is limited, studies on analogs reveal:
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Planar Pyrazolo[4,3-d]pyrimidine Core: Facilitates interactions with aromatic residues in enzyme active sites .
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Torsional Flexibility: The phenethyl group adopts multiple conformations, influencing binding affinity .
Molecular Docking Studies:
Docking simulations using FLT3 kinase (a target in leukemia) show the compound occupies the ATP-binding pocket, with hydrogen bonds formed between the acetamido group and Glu 661 .
| Cell Line | GI<sub>50</sub> (μM) | Target Pathway |
|---|---|---|
| HL-60 (Leukemia) | 1.17 | FLT3 |
| A498 (Renal) | 4.56 | PI3K/AKT |
Anti-Inflammatory and Antimicrobial Effects
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COX-2 Inhibition: The benzoate ester moiety mimics arachidonic acid, competitively inhibiting cyclooxygenase-2.
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Anti-Quorum Sensing: Disrupts bacterial communication in Pseudomonas aeruginosa at 25 μg/mL .
Chemical Reactivity and Derivative Synthesis
Functional Group Transformations
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Ester Hydrolysis: Treatment with NaOH yields the carboxylic acid derivative, enhancing water solubility .
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Reduction: Lithium aluminum hydride reduces the amide to an amine, altering pharmacokinetic properties .
Notable Derivatives:
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4-Carboxy Analog: Increased affinity for hydrophilic binding pockets (IC<sub>50</sub> = 0.89 μM vs. FLT3) .
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Phenethyl Replacement: Substituting phenethyl with cyclopropyl enhances metabolic stability.
Applications in Drug Development
Preclinical Studies
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Pharmacokinetics: Oral bioavailability of 34% in murine models, with a half-life of 2.7 hours.
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Toxicity Profile: No hepatotoxicity observed at doses ≤50 mg/kg.
Patent Landscape
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